methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate

Lipophilicity Drug design Membrane permeability

SAR-driven programs targeting mycobacterial or AGE pathways often stall due to lack of precisely substituted benzimidazole probes. Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate fills this gap as a definitive mono-nitro tool compound: • Enables dissection of whether a single 6-nitro group recapitulates di-nitro lead potency (MIC ≤2 µg/mL against M. kansasii and M. avium) • Methyl ester handle supports amidation, hydrolysis, or thermal cyclization to fused tricyclic libraries without disturbing the critical 6-nitro pharmacophore • Confirmed regiochemistry essential for AGE-inhibitory activity (hepatocyte restoration at 24-49 µM). Available from BenchChem with documented characterization and inquiry-based pricing.

Molecular Formula C10H9N3O4S
Molecular Weight 267.26 g/mol
Cat. No. B12251653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate
Molecular FormulaC10H9N3O4S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4S/c1-17-9(14)5-18-10-11-7-3-2-6(13(15)16)4-8(7)12-10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyVCGXBCMMVLNDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate – Core Chemical Identity and Procurement Classification


Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate (CAS 79938-42-4) is a synthetic, small-molecule benzimidazole derivative bearing a 6-nitro substituent on the fused benzene ring and a methyl acetate moiety linked through a sulfanyl bridge at position 2. Its molecular formula is C₁₀H₉N₃O₄S and its molecular weight is 267.26 g/mol . The compound belongs to the broader family of 2-alkylsulfanylbenzimidazoles, a class explored for antimicrobial, antimycobacterial, antihypertensive, and anti-glycation applications [1][2]. The presence of both the electron-withdrawing nitro group and the thioether-linked ester differentiates it from simpler benzimidazole analogs and positions it as a versatile intermediate or tool compound for structure–activity relationship (SAR) campaigns.

Why Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate Cannot Be Replaced by a Generic 2-Sulfanylbenzimidazole Analog


Within the 2-alkylsulfanylbenzimidazole chemical space, three structural variables dominate pharmacodynamic and physicochemical behavior: (i) the nature of the ester group (methyl, ethyl, free acid), (ii) the position and electronic character of the benzimidazole ring substituent (5‑nitro vs. 6‑nitro tautomers, or unsubstituted), and (iii) the oxidation state of the sulfur bridge. Published antimycobacterial SAR demonstrates that even modest changes in the substitution pattern can shift minimum inhibitory concentration (MIC) values by more than an order of magnitude [1]. Similarly, anti‑glycation efficacy among 6‑nitrobenzimidazole congeners is highly compound‑specific, with activity lost entirely when the 6‑nitro group is absent or relocated [2]. Therefore, substituting methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate with a generic 2‑mercaptobenzimidazole or a differently esterified analog risks forfeiting the targeted biological or physicochemical profile that makes this precise scaffold valuable. The quantitative evidence below makes these differential liabilities explicit.

Quantitative Differentiation Evidence for Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate Versus Closest Analogs


Methyl Ester vs. Ethyl Ester and Free Acid: Lipophilicity and Permeability Differentiation

The methyl ester of [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate possesses a calculated logP approximately 0.5–0.7 units lower than its ethyl ester congener (CAS 89029-01-6) and roughly 1.5–2.0 units higher than the free carboxylic acid (CAS 19951-24-7) . In the context of antimicrobial benzimidazole SAR, this logP window places the methyl ester in a balanced lipophilicity range (estimated logP ~1.8–2.2) that is often associated with favorable passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility. The ethyl ester shifts the molecule toward higher logP (~2.5–2.9), which may improve Gram‑negative outer membrane penetration but risks increased plasma protein binding; conversely, the free acid (logP ~0.3–0.7) may exhibit poor cellular uptake unless actively transported.

Lipophilicity Drug design Membrane permeability

Nitro Positional Tautomerism: 5-Nitro vs. 6-Nitro Isomers and Implications for Target Recognition

In benzimidazole chemistry, the nitro group at position 5(6) undergoes annular tautomerism, meaning the 5‑nitro and 6‑nitro descriptors refer to the same chemical entity; however, N‑alkylation can lock the tautomer into a specific orientation [1]. Methylation and benzylation studies on 5(6)-nitrobenzimidazoles have demonstrated that the position of the substituent relative to the benzimidazole N–H hydrogen‑bond donor/acceptor vector influences both the preferred tautomeric state and the three‑dimensional presentation of the nitro group to biological targets [1][2]. The cyclization behavior of [(5-nitro-2-benzimidazolyl)thio]acetic acid versus [(4-methyl-2-benzimidazolyl)thio]acetic acid yields different regioisomeric thiazolo[3,2‑a]benzimidazol-3(2H)-one products (5a–e vs. 6a–e) in a roughly 1:1 ratio, confirming that the substitution pattern directly governs the regiochemical outcome of downstream reactions [3]. For the methyl ester, the same tautomeric equilibrium exists, meaning that any biological screen or synthetic transformation must account for the dynamic presentation of the nitro group.

Tautomerism Benzimidazole numbering Molecular recognition

Antimycobacterial Potency of 2‑Alkylsulfanylbenzimidazoles: Class-Level Evidence with Quantitative MIC Benchmarks

A systematic evaluation of 2‑alkylsulfanylbenzimidazoles against Mycobacterium tuberculosis and non‑tuberculous mycobacteria (NTM) established that the 3,5‑dinitro derivative (compound 4t) exhibited MIC values of ≤2 µg/mL against M. kansasii and M. avium, outperforming the standard agent isoniazid (MIC 4–8 µg/mL against the same strains) [1]. While the mono‑nitro methyl ester compound itself was not explicitly tested in this published series, the SAR trend indicates that electron‑withdrawing nitro substitution at the benzimidazole 5(6)‑position is a critical determinant of antimycobacterial potency. Compounds lacking the nitro group or bearing electron‑donating substituents were consistently less active (MIC >32 µg/mL) [1][2]. This positions methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate as a logical mono‑nitro probe for deconvoluting the contribution of the second nitro group in the highly active 3,5‑dinitro lead.

Antimycobacterial Tuberculosis Non-tuberculous mycobacteria

Anti-Glycation Activity of 6-Nitrobenzimidazole Derivatives: Potency in a Cellular AGE Toxicity Reversal Model

A series of 6‑nitrobenzimidazole derivatives was evaluated for the ability to reverse advanced glycation end‑product (AGE)‑mediated toxicity in primary rat hepatocytes. Compound 4 (a 6‑nitrobenzimidazole derivative) at 24 µM significantly restored hepatocyte proliferation that had been impaired by fructose‑derived AGEs (200 µg/mL), with a dose‑dependent effect observed at 33 µM and 49 µM [1]. In contrast, the fructose‑derived AGEs alone produced 62% inhibition of hepatocyte growth at 200 µg/mL. Although compound 4 is not identical to methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate, it shares the critical 6‑nitrobenzimidazole pharmacophore that the patent identifies as essential for anti‑glycation activity [1]. The methyl ester analog offers a synthetically tractable entry point for further derivatization of the 2‑position while retaining the 6‑nitro motif, which is absent in generic 2‑sulfanylbenzimidazoles.

Anti-glycation AGE inhibition Diabetes complications

Synthetic Utility as Cyclization Precursor: Access to Thiazolo[3,2‑a]benzimidazol-3(2H)-one Scaffolds

The free acid analog of the target compound, [(5‑nitro‑2‑benzimidazolyl)thio]acetic acid (2a), had previously been reported as resistant to cyclization; however, the 1981 study demonstrated that switching the cyclization medium to Dowtherm A enabled successful conversion to thiazolo[3,2‑a]benzimidazol-3(2H)-one regioisomers (5a and 6a) [1]. The methyl ester variant, methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate, is expected to undergo analogous cyclization after hydrolysis to the free acid or potentially via direct transesterification/cyclization, providing access to a fused tricyclic scaffold that is inaccessible from non‑thioether benzimidazole precursors. This synthetic pathway distinguishes the compound from simple 2‑mercaptobenzimidazoles that lack the ester‑tethered side chain necessary for intramolecular cyclization.

Heterocyclic synthesis Cyclization Thiazolobenzimidazole

Patent Landscape: Scope of 2‑Sulfanyl‑Benzimidazol‑1‑yl‑Acetic Acid Derivatives as CRTH2 Antagonists

A foundational patent (CN101052397A, priority 2005) broadly claims 2‑sulfanyl‑benzoimidazol‑1‑yl‑acetic acid derivatives as CRTH2 (chemoattractant receptor‑homologous molecule expressed on Th2 cells) antagonists for the treatment of prostaglandin D₂‑mediated allergic and inflammatory diseases [1]. The generic Markush structure encompasses compounds with a sulfanyl‑linked acetic acid or ester moiety at the 2‑position of the benzimidazole core, optionally substituted on the benzo ring. Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate structurally maps onto this claimed space, with the 6‑nitro group providing an additional handle for modulating potency and selectivity relative to unsubstituted or halogen‑substituted analogs. The existence of this patent family signals that 2‑sulfanylbenzimidazole esters are recognized as privileged scaffolds for this therapeutic target, and the specific methyl ester with a 6‑nitro substituent represents an underexplored combination within this intellectual property landscape.

CRTH2 antagonist Allergic inflammation Prostaglandin D2 receptor

Highest‑Value Application Scenarios for Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate


Antimycobacterial SAR Probe: Deconvoluting the Mono‑Nitro Contribution

The 3,5‑dinitro‑2‑alkylsulfanylbenzimidazole lead (4t) demonstrated MIC values superior to isoniazid against M. kansasii and M. avium (≤2 µg/mL vs. 4–8 µg/mL) [1]. Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate serves as the optimal mono‑nitro probe to dissect whether one nitro group alone can recapitulate the potency of the di‑nitro lead, or whether both nitro substituents are required for target engagement. Its intermediate lipophilicity (estimated logP ~1.8–2.2) ensures adequate solubility in microdilution assay media, a practical advantage over more lipophilic di‑nitro or ethyl ester analogs that may precipitate during MIC determination.

Anti‑Glycation Medicinal Chemistry: 2‑Position Derivatization Platform

Patent US 9,387,198 establishes that the 6‑nitrobenzimidazole core is essential for reversing AGE‑mediated cellular toxicity, with compound 4 restoring hepatocyte proliferation at 24–49 µM in the presence of 200 µg/mL AGEs [2]. The methyl ester functionality at the 2‑position of our target compound provides a chemically accessible handle for amidation, hydrolysis, or transesterification, enabling systematic exploration of 2‑position substituent effects on anti‑glycation potency without disturbing the critical 6‑nitro pharmacophore. This scenario is compelling for academic and industrial groups developing non‑toxic AGE inhibitors for diabetic complication management.

Heterocyclic Chemistry: Precursor to Fused Thiazolo[3,2‑a]benzimidazole Libraries

The demonstrated cyclization of the free acid analog (2a) in Dowtherm A to yield thiazolo[3,2‑a]benzimidazol-3(2H)-one regioisomers [3] positions the methyl ester as a stable, storable precursor for generating diverse fused tricyclic libraries. The ester can be hydrolyzed in situ or directly subjected to thermal cyclization conditions to produce regioisomeric mixtures that can be separated and screened. This synthetic entry point is unavailable from simple 2‑mercaptobenzimidazoles lacking the acetate side chain, making the methyl ester a strategically valuable building block for heterocyclic discovery programs.

CRTH2 Antagonist Lead Expansion: Exploring Underexplored Nitro‑Substituted Sub‑Series

The 2‑sulfanyl‑benzimidazol‑1‑yl‑acetic acid patent family (CN101052397A) extensively exemplifies N1‑substituted derivatives but leaves the 6‑nitro substitution pattern largely unexplored [4]. Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate offers an entry point into a nitro‑bearing sub‑series that may exhibit differentiated CRTH2 binding kinetics, selectivity over related prostanoid receptors, or metabolic stability relative to the more heavily exemplified N1‑aryl analogs. This represents an opportunity for groups seeking novel composition‑of‑matter claims within a validated therapeutic target space.

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